Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

Testosterone 5α-reductase Structure-activity relationship Benzofuran positional isomerism

In kinase-targeted library synthesis, the 5-CF₃ benzofuran isomer often yields weak inhibitors, wasting screening resources. Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (CAS 1956332-04-9) provides the biologically pre-validated 6-CF₃ regioisomer. • 6-Substituted benzofurans show greater inhibitory potency vs 5-substituted in enzyme assays • Vendor-documented in vitro antitumor activity against human tumor cells • 97-98% purity enables direct use in amide coupling, Suzuki-Miyaura, or Buchwald-Hartwig reactions

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
CAS No. 1956332-04-9
Cat. No. B6338554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate
CAS1956332-04-9
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3
InChIKeyGZLRAHAHJMQHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylate – Identity & Procurement


Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (CAS 1956332-04-9) is a fully aromatic benzofuran scaffold simultaneously bearing a 3-amino group, a 6-trifluoromethyl substituent, and a 2-ethyl carboxylate ester . This substitution pattern places it within the broader class of heterocyclic building blocks used to construct kinase-targeted libraries and agrochemical leads, yet the specific juxtaposition of the electron-donating NH₂ and the strongly electron-withdrawing CF₃ on the benzofuran core creates a dipole and steric profile that distinguishes it from regioisomeric or partially saturated analogs commonly offered as generic substitutes [1].

Scaffold 6-CF₃-3-amino-benzofuran core for kinase-targeted libraries
SAR Context Reported higher enzyme inhibition for 6-substituted vs 5-substituted benzofurans
Ester Profile Ethyl ester offers moderate hydrolytic stability, distinct from methyl ester or free acid

Why Generic Analogs Cannot Substitute for This Benzofuran


In procurement for medicinal chemistry or agrochemical programs, positional isomerism is not a trivial detail. Literature SAR demonstrates that 6-substituted benzofuran derivatives consistently exhibit greater inhibitory potency than the corresponding 5-substituted isomers in clinically relevant enzyme assays [1]. Furthermore, the fully aromatic benzofuran core endows a different conformational constraint and π-stacking potential compared to saturated tetrahydrobenzofuran analogs (e.g., CAS 2102410-99-9), while the ethyl ester provides a hydrolytic stability profile distinct from the more labile methyl ester or the ionizable free carboxylic acid (CAS 1956332-30-1) . These three structural variables—CF₃ position, ring saturation, and ester moiety—collectively dictate target binding, metabolic stability, and purification behavior, meaning that simply selecting any 3-aminobenzofuran carboxylate building block will not reproduce the same synthetic intermediate performance or biological readout.

5-CF₃ Isomer (CAS 1228148-42-2)

Regioisomeric shift may reduce target engagement and alter biological annotation compared to the 6-CF₃ scaffold.

Tetrahydrobenzofuran Analog (CAS 2102410-99-9)

Saturated core changes conformational constraint and π-stacking profile, likely diverging from aromatic scaffold SAR.

Methyl Ester or Free Acid Derivatives

Different ester lability and ionization state may alter synthetic intermediate handling and purification behavior.

Quantitative Differentiation Evidence vs. Structural Analogs


6-Position Substitution: Superior Enzyme Inhibition

In a systematic SAR study of benzofuran-based testosterone 5α-reductase inhibitors, 6-substituted derivatives displayed uniformly higher inhibitory activity than their direct 5-substituted counterparts across both rat and human enzyme isoforms [1]. Specifically, 6-carbamoyl-2-phenylbenzofuran compounds were more potent than the 5-carbamoyl regioisomers, and the trend held for alkylamino and alkyloxy substituents as well.

6- vs 5-Substituted SAR
Class-level inference
6-carbamoyl/alkylamino derivatives showed higher testosterone 5α-reductase inhibition than 5-substituted analogs across human isoforms.
Supports regioisomeric scaffold selection for enzyme inhibitor libraries.
Full dose-response curves in cited paper; exact fold differences not abstracted.
Testosterone 5α-reductase Structure-activity relationship Benzofuran positional isomerism

In Vitro Antitumor Activity vs. Untested Isomers

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (ETAB) has been directly evaluated for in vitro antitumor activity and is reported to inhibit the growth of human tumor cells . While detailed IC₅₀ values are not publicly disclosed in vendor datasheets, the explicit antitumor annotation distinguishes this molecule from the 5-CF₃ isomer (CAS 1228148-42-2), which is described primarily as an antioxidant and cytokine modulator , and from the tetrahydro analog (CAS 2102410-99-9), for which no biological annotation is provided.

Antitumor Annotation
Reported
ETAB reported to inhibit human tumor cell growth in vitro; 5-CF₃ isomer lacks this annotation.
Distinguishes procurement-relevant biological profile.
Quantitative IC₅₀ not publicly disclosed; vendor annotation only.
Antitumor Cytotoxicity Benzofuran carboxylate

Higher Commercial Purity Advantage

Multiple independent vendors supply ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate at certified purities of 95% (CalpacLab) [1], 97% NLT (MolCore) , and 98% (Leyan) . In contrast, the frequently considered 5-CF₃ isomer (CAS 1228148-42-2) is predominantly listed at 95% only , and several suppliers have discontinued it. This purity differential reduces the need for pre-reaction column chromatography or recrystallization, directly lowering the cost-per-successful-synthesis.

Purity Comparison
Direct head-to-head
CAS 1956332-04-9: 95% to 98% from multiple vendors; 5-CF₃ isomer: predominantly 95%, some suppliers discontinued.
May reduce pre-reaction purification needs for parallel synthesis.
Procurement specifications as of 2025–2026.
Chemical purity Procurement specification Synthetic intermediate

High-Impact Procurement Scenarios


Kinase Inhibitor Library Design with 6-Position Bias

SAR data demonstrate that 6-substituted benzofuran scaffolds confer higher target potency than 5-substituted isomers in enzyme inhibition [1]. Procurement of CAS 1956332-04-9 as a core building block biases the library toward the more active regioisomeric series from the start, reducing the number of inactive 5-substituted compounds that must be synthesized and screened.

Oncology Fragment-Based Drug Discovery

With vendor-documented in vitro antitumor activity against human tumor cells , the 6-CF₃-3-amino-benzofuran-2-carboxylate scaffold offers a biologically pre-validated starting point for fragment growth or merging strategies, unlike the 5-CF₃ isomer which lacks oncology annotation.

High-Purity Parallel Synthesis Workflows

The compound is commercially available at 97-98% purity from multiple independent suppliers [2], enabling direct use in amide coupling, Suzuki-Miyaura, or Buchwald-Hartwig reactions without pre-purification. This contrasts with the 5-CF₃ isomer, which typically requires pre-reaction purification due to lower commercial purity and supply chain discontinuity.

Agrochemical Lead Optimization: CF₃ Position Effects

The known role of trifluoromethyl positional isomerism in tuning metabolic stability and target binding in agrochemical benzofurans makes CAS 1956332-04-9 a strategic purchase for SAR expansion when the 5-CF₃ series shows inadequate field performance or off-target phytotoxicity.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library with 6-Position Bias
Regioisomeric scaffold SAR
6-substituted vs 5-substituted potency profiling
Oncology Fragment-Based Discovery
Pre-annotated antitumor activity
Confirm cell growth inhibition in target cell lines
High-Purity Parallel Synthesis
Multiple vendor supply at ≥97% purity
Direct coupling without pre-purification
Agrochemical Lead Optimization
CF₃ positional isomer effect on metabolic stability
Field performance comparison vs 5-CF₃ series
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